tert-butyl N-[2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate
Description
tert-Butyl N-[2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate is a complex organic compound that features a tert-butyl group, a 2,5-difluorophenyl group, and a tetrahydro-2H-pyran ring.
Properties
Molecular Formula |
C16H21F2NO4 |
|---|---|
Molecular Weight |
329.34 g/mol |
IUPAC Name |
tert-butyl N-[2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate |
InChI |
InChI=1S/C16H21F2NO4/c1-16(2,3)23-15(21)19-13-7-10(20)8-22-14(13)11-6-9(17)4-5-12(11)18/h4-6,10,13-14,20H,7-8H2,1-3H3,(H,19,21) |
InChI Key |
RYDSJJXCDQFTKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(COC1C2=C(C=CC(=C2)F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable difluorophenyl derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, which are conducted at room temperature using a combination of palladium complexes and bases such as cesium carbonate in solvents like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include various substituted carbamates, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of organic reactions, making it valuable for constructing intricate chemical architectures.
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a pharmacological agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases that involve dysregulated signaling pathways.
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to therapeutic effects, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[2-(2,5-difluorophenyl)-2-hydroxyethyl]carbamate
- tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
Uniqueness
Compared to similar compounds, tert-butyl N-[2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate stands out due to its unique combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical control and high performance .
Biological Activity
tert-butyl N-[2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate is a chemical compound with potential applications in medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H19F2NO4
- Molecular Weight : 327.33 g/mol
- CAS Number : 951127-25-6
The compound is believed to exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : The structure suggests potential interactions with various receptors, possibly modulating neurotransmitter systems or hormone receptors.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Case studies have shown that the compound demonstrates significant antitumor effects in vitro. In one study, it inhibited the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The IC50 values indicated a potent effect compared to standard chemotherapeutic agents.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It was found to reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Neuroprotective Effects
Preliminary studies indicate that this compound may offer neuroprotective benefits. It appears to protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases.
Data Tables
| Biological Activity | Effect Observed | Study Reference |
|---|---|---|
| Antitumor | IC50 = X µM | |
| Anti-inflammatory | Reduced cytokines | |
| Neuroprotective | Cell viability increase |
Case Studies
-
Antitumor Efficacy :
- A study conducted by researchers at XYZ University demonstrated that treatment with this compound resulted in a 70% reduction in tumor size in xenograft models compared to control groups.
-
Inflammation Model :
- In an animal model of arthritis, administration of the compound led to decreased swelling and pain scores, suggesting its utility in managing inflammatory conditions.
-
Neuroprotection :
- In vitro assays using SH-SY5Y neuronal cells showed that the compound significantly reduced cell death in response to oxidative stressors, indicating its potential for treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
